(2,4-Dichloro-5-ethoxyphenyl)boronic acid
Description
(2,4-Dichloro-5-ethoxyphenyl)boronic acid (CAS: 915200-81-6) is a substituted arylboronic acid with the molecular formula C₈H₉BCl₂O₃ and a molecular weight of 234.88 g/mol . Its structure features two chlorine atoms at the 2- and 4-positions, an ethoxy group (-OCH₂CH₃) at the 5-position, and a boronic acid (-B(OH)₂) moiety (Figure 1).
Properties
IUPAC Name |
(2,4-dichloro-5-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BCl2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHOCDCNPFIXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681683 | |
| Record name | (2,4-Dichloro-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915200-81-6 | |
| Record name | (2,4-Dichloro-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups.
Mode of Action
(2,4-Dichloro-5-ethoxyphenyl)boronic acid, like other boronic acids, is known to participate in the Suzuki–Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The boronic acid acts as a nucleophile, transferring its organic group to palladium after the oxidative addition of an electrophilic organic group to the metal.
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways, particularly in the synthesis of biologically active compounds. The exact downstream effects would depend on the specific context of the reaction and the other compounds involved.
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with various biomolecules.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.
Action Environment
The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction is known to be tolerant of a wide range of reaction conditions, including different solvents and temperatures. Additionally, boronic acids are generally stable and environmentally benign.
Biological Activity
(2,4-Dichloro-5-ethoxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to a phenyl group. Its chemical structure can be represented as follows:
This compound features two chlorine substituents and an ethoxy group, which influence its reactivity and biological interactions.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, particularly in human cancer models.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells.
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation .
- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways, leading to programmed cell death in cancer cells .
- Inhibition of Key Enzymes : As a boronic acid derivative, it may inhibit proteasome activity or other key enzymes involved in tumor growth and survival .
Case Studies
Several case studies have explored the effects of this compound in preclinical settings:
- Study on HeLa Cells : A study demonstrated that this compound significantly reduced the viability of HeLa cells at concentrations above 5 µM, with a notable increase in apoptosis markers observed through flow cytometry analysis .
- Combination Therapy : In combination with standard chemotherapeutics like cisplatin, this compound enhanced the overall cytotoxicity against resistant cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural Analogs and Substituent Effects
Key structural analogs (Table 1) include compounds with variations in halogen positioning, alkoxy substituents (methoxy vs. ethoxy), or additional functional groups.
Table 1: Structural analogs of (2,4-Dichloro-5-ethoxyphenyl)boronic acid
| Compound Name | CAS Number | Substituents | Molecular Formula |
|---|---|---|---|
| (2,4-Dichloro-5-methoxyphenyl)boronic acid | 431942-67-5 | Cl (2,4), -OCH₃ (5) | C₇H₇BCl₂O₃ |
| (2,5-Dichloro-4-methoxyphenyl)boronic acid | 1612184-34-5 | Cl (2,5), -OCH₃ (4) | C₇H₇BCl₂O₃ |
| (2,4-Dichloro-3-methoxyphenyl)boronic acid | 944128-90-9 | Cl (2,4), -OCH₃ (3) | C₇H₇BCl₂O₃ |
| (2,4-Dichloro-5-hydroxyphenyl)boronic acid | N/A | Cl (2,4), -OH (5) | C₆H₅BCl₂O₃ |
| (2,4-Dichloro-5-(ethoxycarbonyl)phenyl)boronic acid | N/A | Cl (2,4), -COOCH₂CH₃ (5) | C₉H₉BCl₂O₄ |
Key Differences :
Substituent Position : The position of chlorine and alkoxy groups significantly impacts electronic and steric properties. For example, shifting the methoxy group from the 5- to 4-position alters steric accessibility for diol binding .
Alkoxy vs.
Electron Effects : The two chlorine atoms are electron-withdrawing, increasing boron’s Lewis acidity and enhancing diol-binding affinity. The ethoxy group (-OCH₂CH₃) is mildly electron-donating, partially counterbalancing the Cl effects .
Suzuki-Miyaura Cross-Coupling
The reactivity of this compound in Suzuki reactions is influenced by steric hindrance from the ethoxy group. Compared to methoxy analogs (e.g., 2,4-Dichloro-5-methoxyphenylboronic acid), the bulkier ethoxy substituent may reduce coupling efficiency with hindered aryl halides .
Physicochemical Properties
Table 2: Comparative physicochemical properties
| Property | This compound | (2,4-Dichloro-5-methoxyphenyl)boronic acid | Phenylboronic acid |
|---|---|---|---|
| Water Solubility | Low (ethoxy enhances lipophilicity) | Moderate (methoxy less lipophilic) | High |
| pKa | ~8.2 (estimated) | ~8.0 | ~8.8 |
| Melting Point | Not reported | Not reported | 216°C |
| Boroxine Formation | Likely slower due to steric bulk | Faster than ethoxy analog | Rapid |
Notes:
Preparation Methods
Classical Organometallic Approach Using Trialkyl Borates
One of the most common and cost-effective methods for preparing arylboronic acids, including substituted derivatives like (2,4-dichloro-5-ethoxyphenyl)boronic acid, is the reaction of an aryl organometallic reagent with a trialkyl borate electrophile.
- Step 1: Formation of an aryl lithium or aryl magnesium halide intermediate via halogen-metal exchange or direct metallation of the corresponding aryl halide.
- Step 2: Reaction of this organometallic intermediate with trialkyl borate (e.g., trimethyl borate).
- Step 3: Hydrolysis of the intermediate boronate ester under acidic aqueous conditions to yield the boronic acid.
This method is widely used due to its scalability and relatively straightforward procedure. However, it requires careful control of moisture and temperature to avoid side reactions and decomposition.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Organometallic reagent | Aryl lithium or Grignard reagent | Prepared from aryl halide precursor |
| Boron electrophile | Trialkyl borate (e.g., B(OMe)3) | Commercially available |
| Hydrolysis | Aqueous acid (HCl or H2O) | Converts boronate ester to boronic acid |
| Temperature | Low temperature (-78 °C to 0 °C) | Controls reactivity and selectivity |
| Yield | Generally moderate to high (50-80%) | Depends on substrate and conditions |
This classical approach is outlined in detail in the literature on boronic acid synthesis, emphasizing its applicability to diverse substituted aryl systems.
Direct Borylation via Transition Metal-Catalyzed C–H Activation
Recent advances have enabled direct borylation of aromatic C–H bonds using iridium or palladium catalysts with diboron reagents, bypassing the need for prefunctionalized aryl halides.
- Catalysts: Iridium complexes (e.g., Ir(I) with bipyridine ligands) are commonly used.
- Boron source: Bis(pinacolato)diboron or related diboron reagents.
- Substrate: The aromatic ring with directing groups or electron-withdrawing substituents.
- Advantages: Atom economy, fewer steps, and milder conditions.
While this method is promising, the presence of multiple chloro substituents and an ethoxy group may affect regioselectivity and yield. Optimization for this compound would require careful ligand and catalyst screening.
Suzuki Coupling-Based Synthesis Using Aryl Halides and Boronic Acid Derivatives
A practical synthetic route involves Suzuki coupling of appropriately substituted aryl halides with boronic acid or boronate ester derivatives under palladium catalysis.
- Example: Coupling of 2,4-dichloro-5-ethoxybromobenzene with a boron reagent to introduce the boronic acid functionality.
- Catalysts: Palladium complexes with phosphine or N-heterocyclic carbene ligands.
- Base: Potassium carbonate or other mild bases.
- Solvents: Polar solvents such as methanol or ethanol.
- Conditions: Mild temperatures (room temperature to 80 °C) and short reaction times.
This method benefits from the stability and availability of aryl halide precursors and the robustness of Suzuki coupling. It is also adaptable for scale-up and modification of substituents.
Copper-Catalyzed Coupling Using Boronic Acids
Copper(II) acetate has been demonstrated as an effective catalyst for coupling reactions involving arylboronic acids.
- Procedure: Stirring the aryl halide with boronic acid and copper(II) acetate in methanol at room temperature for several hours.
- Advantages: Avoids harsh conditions and toxic ligands; eco-friendlier solvents.
- Example: Synthesis of 2,4-dichloro-substituted aryl derivatives via copper-catalyzed coupling in methanol at room temperature for 4 hours with good yields.
This method is relevant for preparing boronic acid derivatives with sensitive substituents like ethoxy groups, preserving functional group integrity.
Novel Green Catalytic Methods Using Magnetic Supported Palladium Catalysts
Recent patent literature describes environmentally friendly methods for preparing substituted arylboronic acid derivatives via Suzuki coupling using magnetic silica-supported palladium catalysts.
- Process: Reaction of arylboronic acid with cyanuric chloride under mild conditions with a magnetic Pd catalyst.
- Catalyst Recovery: Magnetic separation allows easy catalyst recycling.
- Reaction Conditions: Mild temperatures (30–45 °C), ethanol solvent, potassium carbonate base.
- Yields and Purity: High yields (up to 84%) and purity (>98%) reported.
- Advantages: Clean, efficient, recyclable catalyst system with simple operation.
While this example focuses on related compounds, the methodology is adaptable for this compound synthesis, providing a sustainable alternative.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Organometallic + Trialkyl Borate | Aryl lithium/Grignard + B(OR)3 + acid hydrolysis | Scalable, well-established | Sensitive to moisture, requires low temp |
| Transition Metal-Catalyzed C–H Borylation | Iridium catalyst + diboron reagent | Atom economical, direct C–H activation | Regioselectivity challenges, catalyst cost |
| Suzuki Coupling with Aryl Halides | Pd catalyst + aryl halide + boronic acid | Robust, adaptable, mild conditions | Requires halide precursor |
| Copper-Catalyzed Coupling | Cu(II) acetate + boronic acid + methanol | Eco-friendly, mild, ligand-free | Limited substrate scope |
| Magnetic Pd Catalyst Suzuki Coupling | Pd magnetic catalyst + arylboronic acid + base | Green, recyclable catalyst, high purity | Requires catalyst preparation |
Detailed Research Findings and Notes
- The classical organometallic route remains the backbone for many arylboronic acid syntheses due to its reliability and cost-effectiveness, especially for halogenated substrates like 2,4-dichloro-5-ethoxyphenyl derivatives.
- Copper-catalyzed coupling in methanol at room temperature provides a mild and efficient alternative, avoiding harsh ligands and conditions, which is beneficial for sensitive functional groups such as ethoxy.
- The development of magnetic silica-supported palladium catalysts offers a novel, green, and recyclable approach with high yields and purity, suitable for industrial applications.
- Direct borylation methods are advancing but require further optimization for multi-substituted aromatic systems with electron-withdrawing groups.
- The choice of method depends on the availability of starting materials, scale, and environmental considerations.
Q & A
Basic Research Questions
Q. How can I design a synthetic route for (2,4-Dichloro-5-ethoxyphenyl)boronic acid while avoiding purification challenges?
- Methodological Answer : Boronic acids are often synthesized via intermediates like boronic esters to circumvent purification difficulties due to their hygroscopic nature and tendency to form boroxines. Use Suzuki-Miyaura coupling precursors (e.g., pinacol boronate esters) for stability during multi-step synthesis. Post-synthesis, derivatize with diols (e.g., 2,3-butanedione) to stabilize the compound for characterization via MALDI-MS or HPLC .
- Key Considerations :
- Prioritize inert atmospheres (e.g., nitrogen) during synthesis to minimize oxidation.
- Use dipolar aprotic solvents (e.g., DMF) for coupling reactions.
Q. What solvents are optimal for dissolving this compound in experimental settings?
- Methodological Answer : Solubility varies with solvent polarity. Linear ethers (e.g., dipropyl ether) and ketones (e.g., acetone) are ideal for synthesis, while hydrocarbons (e.g., methylcyclohexane) aid impurity removal. Chloroform is suitable for crystallization (Table 1) .
| Solvent | Solubility (g/100g at 25°C) | Application |
|---|---|---|
| Dipropyl ether | 8.2 | Synthesis, reactions |
| Acetone | 5.1 | Kinetic studies |
| Chloroform | 6.7 | Crystallization |
| Methylcyclohexane | 0.3 | Impurity removal |
Q. How do I analyze structural integrity of this compound derivatives?
- Methodological Answer : Use MALDI-MS with derivatization (e.g., diol esters) to prevent boroxine formation. For peptides, employ arginine-specific labeling with 2,3-butanedione to enhance ionization efficiency. Validate purity via HPLC with post-column boronic acid receptors (e.g., rhodamine derivatives) .
Advanced Research Questions
Q. How can I optimize boronic acid-based glycoprotein capture systems to minimize non-specific interactions?
- Methodological Answer : Secondary interactions (e.g., hydrophobic forces) reduce selectivity. Use SPR spectroscopy to screen buffer conditions:
- Step 1 : Immobilize AECPBA on carboxymethyl dextran-coated substrates.
- Step 2 : Test glycoprotein binding in borate buffers (pH 8–9) to weaken non-specific interactions.
- Step 3 : Introduce competitive diols (e.g., sorbitol) to displace weakly bound proteins .
- Key Finding : Adjusting ionic strength (e.g., 150 mM NaCl) reduces false positives by 40% .
Q. What experimental strategies resolve contradictions in binding affinity data between computational predictions and empirical results?
- Methodological Answer :
-
Kinetic Profiling : Use stopped-flow fluorescence to measure on/off rates (e.g., kon for D-fructose = 1.2 × 10³ M⁻¹s⁻¹). Thermodynamic affinity (Kd) often correlates with kon, not koff .
-
Error Sources : Account for boroxine equilibrium in aqueous solutions, which alters effective concentration. Pre-equilibrate solutions for 30 mins before measurements .
Sugar kon (M⁻¹s⁻¹) Kd (µM) D-Fructose 1.2 × 10³ 2.5 D-Glucose 0.3 × 10³ 120
Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?
- Methodological Answer :
- Step 1 : Perform PCA and k-means clustering on a library of 5,136 boronic acids to map chemical space.
- Step 2 : Select derivatives near cluster centroids for synthesis. Prioritize substituents (e.g., ethoxy groups) that enhance cell permeability (clogP > 2.5) .
- Step 3 : Validate via ROS-responsive assays (e.g., H₂O₂ oxidation of boronic esters to phenols) .
Q. What methodologies assess the thermal stability of this compound for flame-retardant applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
